Tromantadine

Catalog No.
S007015
CAS No.
53783-83-8
M.F
C16H28N2O2
M. Wt
280.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tromantadine

CAS Number

53783-83-8

Product Name

Tromantadine

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)

InChI Key

UXQDWARBDDDTKG-UHFFFAOYSA-N

SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2

Synonyms

D 41, N-(1-adamantyl)-2-(2-dimethylaminoethoxy)acetamide, tromantadin, tromantadine, tromantadine monohydrochloride, tromantadine monohydrochloride, monohydrate, tromantidine, Viru-Merz, Viru-Merz serol, Viru-Serol

Canonical SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2

Description

The exact mass of the compound Tromantadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane - Supplementary Records. It belongs to the ontological category of secondary carboxamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antiviral Properties and Mechanism of Action

Research explores how Tromantadine inhibits influenza A virus replication. It primarily targets the viral M2 protein, a proton channel located in the viral envelope. By blocking the M2 channel, Tromantadine disrupts the virus's ability to acidify its interior, a crucial step for viral uncoating and replication within the host cell []. Studies using cell cultures and animal models have demonstrated Tromantadine's effectiveness in preventing influenza A viral replication [].

Drug Development and Resistance Studies

Tromantadine's mechanism of action serves as a model for developing new antiviral drugs. Scientists use Tromantadine-resistant viral strains to understand how influenza A viruses develop resistance mutations and identify potential targets for next-generation antiviral medications [].

Tromantadine is an antiviral compound primarily used for treating infections caused by the herpes simplex virus and herpes zoster. Marketed under the trade name Viru-Merz, it is available in topical gel form. The chemical structure of Tromantadine is characterized by its formula C16H28N2O2C_{16}H_{28}N_{2}O_{2}, with a molar mass of approximately 280.412 g/mol. This compound belongs to the class of secondary carboxylic acid amides, which are organic compounds containing a secondary carboxylic acid amide functional group .

Tromantadine's antiviral activity targets the early stages of the HSV replication cycle. It disrupts the virus's ability to enter host cells by:

  • Interfering with viral adsorption: Tromantadine binds to the viral envelope, specifically the glycoproteins, hindering its attachment to host cell membranes [].
  • Preventing viral penetration: It alters the fusion process between the viral envelope and the host cell membrane, stopping the virus from entering the cell [].

These actions effectively prevent the virus from establishing an infection within the host cell [].

  • Skin irritation: Burning, stinging, or itching at the application site [].
  • Headache and dizziness: Less common side effects reported in some cases [].

Tromantadine is not recommended for people with hypersensitivity to the medication [].

Data on Toxicity:

Studies suggest low oral toxicity of Tromantadine []. However, due to its route of administration (topical), data on specific dermal toxicity is limited.

Typical of amides and secondary amines. Its mechanism of action includes:

  • Inhibition of Viral Replication: It impedes both early and late stages of the herpes virus replication cycle.
  • Modification of Host Cell Glycoproteins: By altering glycoprotein properties, Tromantadine prevents viral absorption and penetration into host cells .
  • Blocking Viral Fusion: It also inhibits the fusion process necessary for viral entry, thereby preventing uncoating of virions .

Tromantadine exhibits significant antiviral activity against herpes simplex virus types 1 and 2, as well as herpes zoster. Its effectiveness is comparable to that of acyclovir, another well-known antiviral medication. The compound acts by:

  • Inhibiting viral DNA polymerase.
  • Preventing syncytium formation through interference with cellular processes essential for viral replication .

The limited toxicity to host cells makes it a favorable option for topical applications .

The synthesis of Tromantadine typically involves multiple steps, including:

  • Formation of Adamantane Derivatives: Starting from adamantane, various functional groups are introduced to create the core structure.
  • Amide Bond Formation: The secondary carboxylic acid amide group is formed through reaction with appropriate amine sources.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and efficacy.

Specific synthetic routes may vary based on the desired purity and yield .

Tromantadine is primarily used in dermatology for:

  • Treatment of Herpes Simplex Virus Infections: Effective in managing outbreaks and reducing symptoms.
  • Management of Herpes Zoster: Helps alleviate pain and discomfort associated with shingles.

Its topical formulation allows for direct application, minimizing systemic side effects commonly associated with oral antivirals .

Research indicates that Tromantadine may interact with various biological pathways:

  • Enhancement of Immune Response: Some studies suggest that it could modulate host immune responses, potentially improving antiviral effects.
  • Reduced Inflammation: Tromantadine may also play a role in reducing inflammation associated with viral infections .

Further studies are needed to fully understand its pharmacokinetics and interactions with other medications.

Tromantadine shares structural similarities with several other antiviral compounds derived from adamantane. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
AmantadineAdamantane derivativeInfluenza treatmentPrimarily antiviral against influenza
RimantadineAdamantane derivativeInfluenza treatmentLonger half-life than amantadine
AdapromineAdamantane derivativeAntiviral (less common)Different mechanism of action
TromantadineAdamantane derivativeHerpes simplex and zoster treatmentTopical application, lower toxicity

Tromantadine's uniqueness lies in its specific application against herpes viruses and its favorable safety profile when used topically, distinguishing it from other adamantane derivatives that target different viruses or require systemic administration .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.215078140 g/mol

Monoisotopic Mass

280.215078140 g/mol

Heavy Atom Count

20

UNII

H191JFG8WA

Related CAS

41544-24-5 (mono-hydrochloride)

Pharmacology

Tromantadine is a cyclic amine with activity against herpes simplex virus. Tromantadine inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BB - Antivirals
D06BB02 - Tromantadine
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AC - Cyclic amines
J05AC03 - Tromantadine

Other CAS

53783-83-8

Wikipedia

Tromantadine

Dates

Modify: 2023-09-13
[1]. Rosenthal KS, et al. Tromantadine: inhibitor of early and late events in herpes simplex virus replication. Antimicrob Agents Chemother. 1982 Dec;22(6):1031-6.[2]. Cheetham JJ, et al. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes. Biosci Rep. 1987 Mar;7(3):225-30.

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